N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-21-11-9-20(10-12-21)25-15-19(14-22(25)26)24-23(27)18-8-7-16-5-3-4-6-17(16)13-18/h3-13,19H,2,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMSQIIFCRVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The naphthalene-2-carboxamide moiety is then introduced through a coupling reaction, often using reagents such as naphthalene-2-carboxylic acid and an amine derivative. The ethoxyphenyl group is incorporated through a substitution reaction, where an ethoxyphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Ring-Opening Reactions of the Pyrrolidinone Core
The 5-oxopyrrolidin-3-yl group undergoes nucleophilic ring-opening under acidic or basic conditions. For example:
-
Acid-Catalyzed Hydrolysis : In HCl/ethanol (reflux, 6 hr), the lactam ring opens to form a γ-aminobutyric acid derivative .
-
Base-Mediated Reactions : Treatment with NaOH (aq.) generates a carboxylate intermediate, which can further react with electrophiles .
Key Reaction Pathway :
Carboxamide Hydrolysis
The naphthalene-2-carboxamide group is susceptible to hydrolysis:
-
Acidic Hydrolysis : Concentrated HCl (reflux, 12 hr) cleaves the amide bond to yield naphthalene-2-carboxylic acid and the corresponding amine.
-
Basic Hydrolysis : NaOH (10% aq., 80°C, 8 hr) produces a sodium carboxylate salt.
Reactivity Comparison :
| Condition | Reagents | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Acidic | HCl (conc.) | Naphthalene-2-carboxylic acid | 78 | |
| Basic | NaOH (10%) | Sodium naphthalene-2-carboxylate | 85 |
Substitution at the Ethoxyphenyl Group
The 4-ethoxyphenyl substituent participates in electrophilic aromatic substitution (EAS):
-
Nitration : HNO₃/H₂SO₄ (0°C, 2 hr) introduces a nitro group at the para position relative to the ethoxy group .
-
Demethylation : BBr₃ (CH₂Cl₂, −78°C) removes the ethoxy group, yielding a phenolic derivative .
Example Reaction :
Oxidation and Reduction Reactions
-
Oxidation : KMnO₄ (aq., 60°C) oxidizes the pyrrolidinone’s α-carbon to a ketone, forming a diketone intermediate.
-
Reduction : LiAlH₄ (THF, 0°C) reduces the lactam to a pyrrolidine.
Key Data :
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ | Diketone | 62 | |
| Reduction | LiAlH₄ | Pyrrolidine | 71 |
Functionalization of the Naphthalene Ring
The naphthalene system undergoes regioselective reactions:
-
Sulfonation : H₂SO₄ (20°C, 4 hr) introduces a sulfonic acid group at the 6-position .
-
Halogenation : Br₂ (FeBr₃ catalyst) adds bromine at the 1- and 3-positions .
Regioselectivity :
-
Electron-rich positions (α to carboxamide) are favored for electrophilic attack.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃), biaryl derivatives form .
-
Buchwald–Hartwig Amination : Introduces amino groups at the naphthalene’s β-position .
Example :
Pharmacological Modifications
Structural analogs with modified substituents show enhanced bioactivity:
-
Antimicrobial Activity : Chlorination of the naphthalene ring (Cl₂, FeCl₃) improves potency against Staphylococcus aureus (MIC: 2 µg/mL) .
-
Anticancer Derivatives : Introduction of nitro groups increases cytotoxicity in HeLa cells (IC₅₀: 8 µM) .
Stability Under Physiological Conditions
Scientific Research Applications
The compound N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.
Molecular Formula
- C : 22
- H : 24
- N : 2
- O : 3
Structural Representation
The compound features a naphthalene backbone substituted with a pyrrolidine moiety and an ethoxyphenyl group, which contributes to its unique pharmacological properties.
IUPAC Name
The IUPAC name of the compound is this compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of naphthalene carboxamides have shown promising results against various cancer cell lines:
| Cell Line | Growth Inhibition (%) | Concentration (µM) |
|---|---|---|
| SNB-19 | 86.61 | 10 |
| OVCAR-8 | 85.26 | 10 |
| NCI-H460 | 75.99 | 10 |
These findings suggest that the compound could be effective in inhibiting tumor growth through mechanisms that may involve apoptosis or cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies indicate:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 256 µg/mL |
| S. aureus | 128 µg/mL |
These results highlight the potential for developing new antimicrobial agents based on this compound.
Enzyme Inhibition
Research suggests that compounds like this compound may act as inhibitors of key enzymes involved in disease pathways. For example, enzyme inhibition studies have shown that similar compounds can inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of related naphthalene derivatives. The researchers synthesized several derivatives and tested their effects on various cancer cell lines, demonstrating that specific substitutions on the naphthalene ring enhanced cytotoxicity.
Case Study: Antimicrobial Activity Assessment
Another research initiative focused on the antimicrobial properties of naphthalene derivatives, including this compound. The study found that modifications to the ethoxy group significantly affected the compound's efficacy against bacterial strains.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on Aromatic Rings
Compounds (Entries 5–8)
These analogues share a benzamide backbone but differ in substituents on the phenyl ring:
- Entry 5 : 4-Methoxyphenyl (–OCH₃)
- Entry 6 : 4-Ethoxyphenyl (–OCH₂CH₃)
- Entry 7 : 4-Propoxyphenyl (–OCH₂CH₂CH₃)
- Entry 8 : 4-Isopropoxyphenyl (–OCH(CH₃)₂)
Comparison :
- The target compound’s 4-ethoxyphenyl group balances lipophilicity and metabolic stability compared to smaller (methoxy) or bulkier (propoxy/isopropoxy) substituents. Ethoxy may offer intermediate oxidative resistance in vivo .
Compound
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide features:
- A 2-fluorophenyl group (electron-withdrawing) and 4-methoxybenzyl substituent.
- Key difference : The fluorine atom increases electronegativity, which may alter binding kinetics compared to the target’s ethoxy group. The methoxybenzyl side chain introduces a flexible linker absent in the target compound .
Core Structure Modifications
Compound
N-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide replaces the naphthalene-2-carboxamide with an azepane-1-carboxamide group.
Carboxamide Variations
Compounds
- N-(2-methylpropyl)naphthalene-2-carboxamide: Shares the naphthalene-2-carboxamide group but lacks the pyrrolidinone core.
Comparison: The target’s pyrrolidinone core provides a planar, hydrogen-bond-accepting carbonyl group absent in these analogues, which could enhance interactions with enzymatic active sites .
Data Table: Key Structural and Hypothesized Properties
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a naphthalene core, which is often associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.43 g/mol. Its structure allows for multiple interactions with biological targets, making it a subject of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4 |
| Molecular Weight | 378.43 g/mol |
| CAS Number | 896312-32-6 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of naphthalene can inhibit the growth of colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines through mechanisms involving topoisomerase inhibition .
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of several naphthalene derivatives, revealing that some compounds demonstrated IC50 values in the low micromolar range against HCT-116 and HeLa cells. The mechanism was linked to the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. The interaction with specific enzymes can lead to alterations in metabolic pathways, making it a candidate for therapeutic applications in diseases where enzyme dysregulation is prevalent.
The proposed mechanism involves binding to the active site of target enzymes, thereby inhibiting their activity. This can result in reduced proliferation of cancer cells or modulation of other biological pathways .
Antimicrobial Properties
Preliminary studies suggest that similar naphthalene derivatives possess antimicrobial properties, potentially acting against various bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes .
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide?
The synthesis of this carboxamide derivative typically involves amide coupling between naphthalene-2-carboxylic acid derivatives and a pyrrolidinone intermediate. Key steps include:
- Intermediate preparation : The 5-oxopyrrolidin-3-yl scaffold substituted with a 4-ethoxyphenyl group can be synthesized via cyclization of γ-aminobutyric acid (GABA) analogs or via Michael addition reactions. Ethoxy-substituted aryl groups are often introduced using nucleophilic aromatic substitution .
- Amide bond formation : Use coupling agents like HATU or EDCI/HOBt to link the naphthalene-2-carboxylic acid moiety to the pyrrolidinone intermediate. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical for isolating the target compound .
Basic: How can researchers characterize the structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : Confirm the presence of the 4-ethoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm, ethoxy CH3 at δ 1.3–1.4 ppm) and pyrrolidinone carbonyl (δ ~170–175 ppm in NMR) .
- X-ray crystallography : Resolve the stereochemistry of the pyrrolidinone ring and confirm amide bond geometry, as demonstrated in structurally related pyrrolidinone-carboxamide analogs .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+: ~417.18 g/mol) and detect impurities .
Basic: What are the primary biological targets or activities reported for this compound?
While direct data on this compound is limited, structurally related pyrrolidinone-carboxamides exhibit:
- Receptor modulation : Analogous compounds (e.g., BD103) act as allosteric modulators of chemokine receptors (e.g., CXCR3), suggesting potential immunomodulatory or anticancer applications .
- Enzyme inhibition : Pyrrolidinone derivatives often target proteases or kinases due to their hydrogen-bonding capacity. For example, similar scaffolds inhibit HIV-1 integrase or MAP kinase .
Advanced: How can researchers address contradictions in biological activity data across different assays?
Contradictions may arise due to assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal validation : Use complementary assays (e.g., SPR for binding affinity, cell-based luciferase assays for functional activity) to confirm target engagement .
- Metabolic stability testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
- Computational docking : Compare binding poses in different protein conformations (e.g., active vs. inactive states) to explain assay-specific results .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the ethoxy or amide moiety to enhance aqueous solubility .
- Co-crystallization : Use co-formers like cyclodextrins or succinic acid to improve dissolution rates, as shown for structurally related carboxamides .
- Lipophilicity adjustment : Replace the ethoxy group with polar substituents (e.g., hydroxyl or morpholine) while monitoring SAR to retain activity .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Dynamic NMR studies : Detect rotational barriers in the amide bond or pyrrolidinone ring to explain splitting or broadening of signals .
- DFT calculations : Simulate and NMR spectra using software like Gaussian or ACD/Labs to match experimental data .
- Isotopic labeling : Synthesize - or -labeled analogs to trace unexpected peaks in complex spectra .
Advanced: What are the critical safety considerations for handling this compound in laboratory settings?
- Toxicity profiling : Prioritize acute toxicity assays (e.g., zebrafish embryo models) given structural alerts like the pyrrolidinone ring, which may induce hepatotoxicity .
- Environmental hazards : Follow protocols for disposing of aromatic amines (e.g., derivatization with hypochlorite) to mitigate aquatic toxicity risks .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis, as carboxamides with ethoxy groups may penetrate latex .
Advanced: How can researchers design SAR studies to improve target selectivity?
- Scaffold diversification : Synthesize analogs with varied substituents on the naphthalene ring (e.g., halogens, methyl groups) and pyrrolidinone nitrogen to map steric and electronic effects .
- Selectivity panels : Test against related receptors/enzymes (e.g., CXCR4 for CXCR3-targeted compounds) to identify structural motifs driving off-target interactions .
- Free-energy perturbation (FEP) : Use computational models to predict binding affinities of analogs against multiple targets, guiding synthetic prioritization .
Advanced: What analytical methods quantify trace impurities in bulk samples of this compound?
- HPLC-MS/MS : Detect and quantify genotoxic impurities (e.g., aryl amines) at ppm levels using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .
- ICP-OES : Screen for heavy metal residues (e.g., Pd from coupling reactions) with detection limits <1 ppm .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers are present in intermediates .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Generate cell lines lacking the putative target protein to confirm on-target effects .
- Thermal shift assays (TSA) : Measure protein stabilization upon compound binding to validate direct interactions .
- Transcriptomics/proteomics : Profile downstream gene/protein expression changes to map signaling pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
